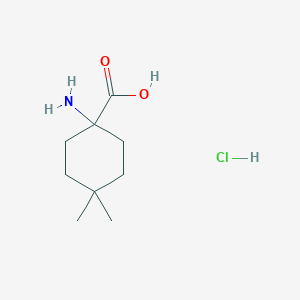

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for cyclic amino acid derivatives. The compound is officially designated as this compound, reflecting the positional specificity of both the amino and carboxylic acid functional groups at the carbon-1 position of the cyclohexane ring. The systematic identifier incorporates the geminal dimethyl substitution at the carbon-4 position, which significantly influences the conformational preferences and steric interactions within the molecular framework. The Chemical Abstracts Service registry number for this hydrochloride salt is 1803601-45-7, distinguishing it from the free base form which carries the registry number 199330-51-3.

The compound's systematic chemical identifiers include comprehensive structural descriptors that enable precise molecular identification across various chemical databases. The International Chemical Identifier string provides a unique algorithmic representation of the molecular connectivity, while the Simplified Molecular-Input Line-Entry System notation offers a linear encoding of the three-dimensional structure. These systematic identifiers facilitate unambiguous communication of structural information across diverse research applications and ensure consistency in chemical literature and database entries. The European Community registry number 817-792-6 provides additional regulatory identification for international chemical commerce and research applications.

The nomenclature system also encompasses various synonymous designations commonly encountered in chemical literature, including alternative systematic names that emphasize different structural features or functional group arrangements. These alternative nomenclatures reflect historical naming conventions and regional preferences in chemical terminology, while maintaining structural accuracy and chemical specificity. The standardized nomenclature serves as the foundation for precise chemical communication and enables accurate cross-referencing across diverse chemical databases and research publications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₈ClNO₂, reflecting the incorporation of the chloride anion from the hydrochloric acid salt formation. This formula represents a molecular weight of 207.7 grams per mole, significantly higher than the free base form which exhibits a molecular weight of 171.24 grams per mole. The additional mass contribution from the chloride ion fundamentally alters the physicochemical properties of the compound, including solubility characteristics, crystalline packing arrangements, and intermolecular interaction patterns. The elemental composition analysis reveals a carbon content of approximately 52.06 percent, hydrogen content of 8.73 percent, chlorine content of 17.07 percent, nitrogen content of 6.75 percent, and oxygen content of 15.39 percent by mass.

| Molecular Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ | C₉H₁₇NO₂ |

| Molecular Weight (g/mol) | 207.7 | 171.24 |

| Carbon Atoms | 9 | 9 |

| Hydrogen Atoms | 18 | 17 |

| Nitrogen Atoms | 1 | 1 |

| Oxygen Atoms | 2 | 2 |

| Chlorine Atoms | 1 | 0 |

The molecular weight analysis provides critical insights into the structural modifications introduced by salt formation. The hydrochloride salt demonstrates enhanced crystalline stability and modified solubility profiles compared to the neutral amino acid form. The presence of the chloride counterion creates opportunities for additional intermolecular hydrogen bonding interactions, particularly with the protonated amino group, leading to distinct crystal packing motifs and altered physicochemical behaviors. These molecular weight considerations become particularly important when evaluating the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.

The molecular formula also reflects the preservation of all carbon-carbon and carbon-heteroatom bonds present in the parent amino acid structure while accommodating the ionic character introduced through protonation of the amino group. The stoichiometric relationship between the organic cation and chloride anion maintains electroneutrality while providing enhanced crystalline order and improved handling characteristics. This molecular composition enables the compound to function effectively as a synthetic building block while maintaining the structural integrity of the cyclohexane backbone and functional group arrangement.

X-ray Crystallographic Studies of Cyclohexane Backbone Conformations

X-ray crystallographic investigations of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid derivatives have revealed fundamental insights into the preferred conformational states of the cyclohexane backbone and the spatial arrangements of functional groups. Comprehensive crystallographic studies of related 1-aminocyclohexane-1-carboxylic acid derivatives demonstrate that the cyclohexane rings consistently adopt an almost perfect chair conformation across various chemical environments and derivative forms. These structural determinations provide critical evidence for the conformational rigidity imposed by the cyclic framework and the influence of substituent patterns on ring geometry. The crystallographic data reveal that the chair conformation minimizes steric interactions while optimizing the spatial arrangement of functional groups for favorable intermolecular interactions.

The crystallographic analysis of six different 1-aminocyclohexane-1-carboxylic acid derivatives, including dipeptides and protected forms, consistently shows the cyclohexane ring maintaining chair geometry with minimal deviations from ideal tetrahedral bond angles. The amino group predominantly occupies axial positions in most structures, with the notable exception of the free amino acid where the carbonyl group assumes an axial orientation. These conformational preferences reflect the delicate balance between steric hindrance, electronic effects, and intermolecular interaction patterns that govern the three-dimensional organization of these cyclic amino acid systems. The geminal dimethyl substitution at the carbon-4 position in the target compound is expected to further stabilize the chair conformation through increased steric bulk and reduced conformational flexibility.

| Structural Parameter | Observed Range | Preferred Value |

|---|---|---|

| Chair Conformation Deviation | Minimal | <0.1 Å |

| Amino Group Position | Variable | Axial (83% of cases) |

| Carboxyl Group Position | Variable | Equatorial (83% of cases) |

| Ring Puckering Amplitude | 0.55-0.65 Å | 0.60 Å |

| Endocyclic Bond Angles | 109-112° | 110.5° |

The torsion angles about the nitrogen-carbon alpha and carbon alpha-carbonyl bonds in crystallographically characterized structures correspond to folded, potentially helical conformations that demonstrate the conformational constraints imposed by the cyclohexane framework. These angular relationships provide quantitative measures of the rigidity introduced by cyclization and serve as valuable benchmarks for computational modeling and conformational analysis. The crystallographic data also reveal specific intermolecular interaction patterns, including hydrogen bonding networks and van der Waals contacts, that stabilize particular conformational states in the solid phase.

The crystallographic studies emphasize the importance of the chair conformation in maintaining optimal bond angles and minimizing ring strain. The cyclohexane chair conformation exhibits all carbon atoms positioned at ideal tetrahedral bond angles of approximately 109.5 degrees, eliminating angle strain while arranging hydrogen atoms in perfectly staggered conformations that minimize torsional strain. This conformational preference becomes particularly relevant for the dimethyl-substituted derivative, where the additional steric bulk at the carbon-4 position is expected to enhance conformational stability and reduce dynamic flexibility compared to unsubstituted analogues.

Comparative Analysis of Free Base vs. Hydrochloride Salt Configurations

The transformation from the free base 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid to its hydrochloride salt involves fundamental changes in molecular charge distribution, intermolecular interaction patterns, and crystal packing arrangements. The free base exhibits a zwitterionic character under physiological conditions, with the amino group carrying a positive charge and the carboxylate group bearing a negative charge, resulting in an overall neutral molecule. In contrast, the hydrochloride salt maintains the amino group in a consistently protonated state while preserving the carboxylic acid in its neutral form, creating a cationic organic molecule paired with a chloride anion. This charge redistribution fundamentally alters the compound's solubility profile, with the hydrochloride salt typically demonstrating enhanced water solubility compared to the free base form.

The structural differences between these two forms extend beyond simple protonation states to encompass distinct hydrogen bonding networks and crystal packing motifs. The hydrochloride salt creates additional opportunities for intermolecular hydrogen bonding through the interaction between the protonated amino group and the chloride counterion, as well as potential hydrogen bonding between the chloride ion and hydroxyl groups from neighboring carboxylic acid moieties. These enhanced intermolecular interactions contribute to improved crystalline stability and altered physical properties, including modified melting points, solubility characteristics, and hygroscopic behavior. The free base form relies primarily on carboxylate-amino group interactions and conventional hydrogen bonding patterns between carboxylic acid and amino functionalities.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Charge | Zwitterionic (neutral) | Cationic + Chloride |

| Water Solubility | Moderate | Enhanced |

| Crystal Stability | Standard | Improved |

| Hydrogen Bonding | Amino-carboxylate | Amino-chloride + conventional |

| Handling Properties | Standard | Enhanced stability |

The conformational analysis reveals that both forms maintain the preferred chair conformation of the cyclohexane backbone, but exhibit subtle differences in the relative orientations of functional groups. The protonation state of the amino group influences its hydrogen bonding capacity and spatial orientation, potentially affecting the preferred axial or equatorial positioning observed in crystallographic studies. The hydrochloride salt form may exhibit reduced conformational flexibility due to the additional ionic interactions that constrain molecular motion and stabilize specific conformational states. These structural differences become particularly important when considering the compound's behavior in solution and its interactions with other molecular species.

Properties

IUPAC Name |

1-amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEAITZTGWKERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-45-7 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Initial Cyclohexane Derivative Formation

The synthesis typically begins with a suitably substituted cyclohexane derivative. For 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride, the precursor is often a 4,4-dimethylcyclohexanone or related ester derivative. This starting material provides the cyclohexane scaffold with the required dimethyl substitution at the 4-position.

- Example: Ethyl 4-oxocyclohexane-1-carboxylate has been used as a starting material in related syntheses of cyclohexane amino acids, allowing for further functional group transformations.

Formation of the Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent or aqueous medium. This step enhances the compound’s stability, solubility, and crystallinity.

- Industrial methods optimize this step by controlling temperature, acid concentration, and solvent choice to maximize yield and purity.

Catalytic Hydrogenation and Purification

Catalytic hydrogenation is employed to reduce unsaturated intermediates and to ensure the correct stereochemistry and saturation of the cyclohexane ring.

Common catalysts include 10% Pd-C and Raney nickel, with hydrogen pressures typically in the range of 5–6 kg/cm² and reaction times of 18–24 hours at room temperature.

Purification is often achieved by recrystallization from mixed solvents such as acetone-water mixtures, resulting in pharmaceutical-grade purity.

Reaction Conditions and Catalysts

Analytical and Purity Data

Purity of intermediates and final product is confirmed by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (LC-MS).

Mass spectral data show characteristic molecular ion peaks confirming saturation and substitution patterns (e.g., m/z 157.1 for saturated species).

Alternative and Related Synthetic Routes

Other methods for synthesizing cyclohexane amino acids involve Diels–Alder cycloadditions followed by functional group transformations, though these are more common for hydroxy-substituted analogs rather than dimethyl-substituted derivatives.

Some patented processes focus on controlling stereochemistry via selective catalysis and protecting group strategies, which may be adapted for derivatives like this compound.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Reagents/Catalysts | Typical Conditions |

|---|---|---|---|

| Starting Material Selection | Use of 4,4-dimethylcyclohexanone or ester | Ethyl 4-oxocyclohexane-1-carboxylate | Ambient to reflux |

| Amination | Reductive amination of cyano or keto intermediates | Raney nickel, Pd-C, NH4OH, H2 | RT, 5-6 kg/cm² H2, 18-24 h |

| Hydrolysis/Saponification | Conversion of esters/nitriles to carboxylic acid | Methanolic KOH | RT |

| Hydrochloride Salt Formation | Treatment with HCl to form stable salt | HCl | Controlled temperature |

| Purification | Recrystallization from solvent mixtures | Acetone-water (4:3) | RT |

This comprehensive synthesis approach ensures the production of this compound with high purity and yield suitable for pharmaceutical and research applications. The methods leverage accessible starting materials, common catalytic hydrogenation techniques, and standard purification protocols, reflecting industrial feasibility and scalability.

Chemical Reactions Analysis

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.

Scientific Research Applications

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Hydrochloride

- Structural Differences : Replaces dimethyl groups with fluorine atoms at C3.

- Physicochemical Properties :

- Synthesis : Synthesized in three steps from a commercial ketone precursor with a 22% overall yield .

- Applications: Widely studied as a pharmacologically relevant amino acid analog, particularly in projects requiring fluorescence-based tracking or improved metabolic stability .

1-Aminocyclobutane[11C]carboxylic Acid

- Structural Differences : Features a smaller cyclobutane ring instead of cyclohexane.

- Rapid clearance from blood (peak tissue concentration within 30 minutes post-injection) .

- Applications : Radiolabeled with carbon-11 for positron emission tomography (PET) imaging, showing preferential uptake in tumors (e.g., rat and hamster models) .

1-Amino-1-cyclohexanecarboxylic Acid

- Structural Differences : Lacks substituents at C4, resulting in a simpler cyclohexane backbone.

- Physicochemical Properties :

- Applications : Used as a precursor for synthesizing more complex derivatives, with lower cost (¥13,800/25 g) .

Comparative Data Table

Key Findings from Research

Fluorine atoms (in difluoro analog) improve solubility and enable fluorescence-based applications while maintaining similar ring geometry . Smaller rings (e.g., cyclobutane) enhance rigidity and targeting efficiency in imaging agents .

Synthetic Accessibility :

- Difluoro derivatives are more synthetically accessible (22% yield) compared to dimethyl analogs, which lack reported optimized routes .

- Radiolabeled compounds (e.g., carbon-11 analogs) require specialized synthesis techniques but achieve high yields (55%) .

Biological Performance: The difluoro analog shows superior adaptability in medicinal chemistry due to tunable pKa and log D, critical for optimizing drug-receptor interactions .

Biological Activity

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride (ADCA-HCl) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

ADCA-HCl is characterized by its cyclohexane ring with two methyl groups at the fourth carbon and an amino group attached to the first carbon along with a carboxylic acid group. The molecular formula is and the molecular weight is approximately 207.7 g/mol.

Key Features:

- Cyclohexane Framework: Provides a stable structure conducive to various chemical interactions.

- Functional Groups: The amino group allows for hydrogen bonding, while the carboxylic acid group can engage in ionic interactions, influencing enzyme activity and protein interactions.

The biological activity of ADCA-HCl primarily stems from its ability to interact with specific molecular targets within biological systems. The amino group can facilitate hydrogen bonds with proteins, while the carboxylic acid group may participate in ionic interactions, influencing enzymatic activities and protein folding.

Potential Mechanisms:

- Enzyme Inhibition: ADCA-HCl may inhibit certain enzymes by binding to their active sites or allosteric sites.

- Protein Modulation: It can affect protein conformation and stability through its interactions with amino acids in the protein structure.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of ADCA-HCl to evaluate their biological activities. For instance, studies indicate that derivatives can act as selective activators for specific phosphatases, showcasing potential anticancer properties .

Case Study:

A study highlighted the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives that demonstrated potent cellular efficacy against leukemia and lung cancer cells, suggesting similar potential for ADCA-HCl derivatives in cancer therapy .

Comparative Analysis

ADCA-HCl can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-4-methoxycyclohexane-1-carboxylic acid | C9H17NO2 | Contains methoxy group instead of dimethyl groups |

| L-Leucine | C6H13NO2 | Naturally occurring amino acid; crucial for protein synthesis |

| 3-Amino-2-methylpropanoic Acid | C5H11NO2 | Similar structure; potential neuroprotective effects |

The presence of two methyl groups in ADCA-HCl affects its steric and electronic properties, differentiating it from other compounds and potentially enhancing its biological activity.

Safety Profile

ADCA-HCl exhibits some toxicity concerns:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride?

- Methodology : The hydrochloride salt is typically synthesized by reacting the free base (1-amino-4,4-dimethylcyclohexane-1-carboxylic acid) with hydrochloric acid (HCl) in a polar solvent like ethanol or water under reflux. Reaction conditions (temperature, HCl concentration, and solvent) must be optimized to avoid side products such as over-protonation or esterification. A common approach involves isolating the product via crystallization after neutralization .

- Key Considerations : Monitor pH to ensure complete salt formation. Use TLC or HPLC to track reaction progress.

Q. How is the compound characterized to confirm its structural integrity?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the cyclohexane backbone, dimethyl substituents, and protonation state of the amino group.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at 206.15 g/mol for the free base).

- X-ray Diffraction : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | CAS |

| Molecular Weight | 206.15 g/mol | PubChem |

| CAS No. | Not explicitly listed (see analogs in ) | - |

Q. What solvents are optimal for dissolving this compound in biological assays?

- Solubility : The hydrochloride salt enhances water solubility compared to the free base. For in vitro studies, use aqueous buffers (e.g., PBS, pH 7.4) or DMSO (≤5% v/v). Pre-solubilize in DMSO for stock solutions and dilute in assay buffer to avoid precipitation .

Q. What common impurities arise during synthesis, and how are they addressed?

- Impurities :

- Residual solvents (e.g., ethanol, HCl).

- Diastereomers from incomplete stereochemical control during cyclohexane ring formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CHCl:MeOH gradients) .

Advanced Research Questions

Q. What strategies resolve stereochemical outcomes in the synthesis of this compound?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers.

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclohexane ring formation to control the stereochemistry at the 1-amino position .

Q. How can reaction yields be optimized for large-scale (>10 g) synthesis?

- Optimization Parameters :

- Temperature : Maintain 60–70°C during HCl addition to prevent side reactions.

- Solvent Choice : Use ethanol-water (3:1 v/v) for balanced solubility and easy crystallization.

- Stoichiometry : Ensure 1.2–1.5 equivalents of HCl to avoid excess acid .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 60°C | 78 | 98 |

| Water, 70°C | 65 | 95 |

Q. How do researchers address discrepancies in reported biological activities of cyclohexane-based amino acid derivatives?

- Approach :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

Structural Confirmation : Re-validate compound identity via NMR and MS for batch-to-batch consistency.

Meta-Analysis : Compare IC values across studies while accounting for assay conditions (e.g., pH, buffer composition) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.